molecular formula C20H20ClN3O3S B2585641 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215698-33-1

3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2585641
CAS No.: 1215698-33-1
M. Wt: 417.91
InChI Key: MXVPGVWRVFKHRT-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorinated aromatic compound reacts with the spirocyclic intermediate.

    Tosylation: The final step involves the tosylation of the compound, where a tosyl group is introduced to enhance the compound’s stability and reactivity. This is typically done using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Compounds with different substituents replacing the chlorophenyl group.

Scientific Research Applications

3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its stability and reactivity can be exploited in the development of new materials with desired properties.

    Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.

    Industrial Applications: It can be used in the synthesis of other complex organic compounds, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Spirotetramat: Another spirocyclic compound with insecticidal properties.

    Spiroindolines: Compounds with similar spirocyclic structures used in medicinal chemistry.

    Spirooxindoles: Known for their biological activities and applications in drug development.

Uniqueness

3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one stands out due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for interactions with a wide range of biological targets, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

3-(3-chlorophenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-14-5-7-17(8-6-14)28(26,27)24-11-9-20(10-12-24)22-18(19(25)23-20)15-3-2-4-16(21)13-15/h2-8,13H,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVPGVWRVFKHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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